molecular formula C5H11N3O B071913 1-Amino-3,4-dimethylimidazolidin-2-one CAS No. 170500-50-2

1-Amino-3,4-dimethylimidazolidin-2-one

Cat. No.: B071913
CAS No.: 170500-50-2
M. Wt: 129.16 g/mol
InChI Key: FRFGSXBQYIOXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3,4-dimethylimidazolidin-2-one (ADI) is a heterocyclic organic compound that has been synthesized and studied for its potential applications in scientific research. ADI has a unique chemical structure that makes it a promising candidate for use in various fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

1-Amino-3,4-dimethylimidazolidin-2-one has been studied for its potential applications in various fields of scientific research. In biochemistry, this compound has been used as a precursor for the synthesis of peptides and proteins. It has also been used as a reagent for the determination of amino acids and other compounds. In pharmacology, this compound has been investigated for its potential as a drug candidate due to its ability to act as a prodrug and release active compounds in vivo. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Amino-3,4-dimethylimidazolidin-2-one is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. This intermediate can react with nucleophiles, such as amines or thiols, to form adducts. The intermediate can also undergo oxidation or reduction reactions to form different compounds.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have demonstrated that this compound can improve cognitive function and reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Amino-3,4-dimethylimidazolidin-2-one in lab experiments is its unique chemical structure, which allows for the synthesis of novel compounds with unique properties. This compound is also relatively stable and easy to handle, making it a convenient reagent for various reactions. However, one limitation of using this compound is its potential toxicity, as it can form reactive intermediates that can cause cellular damage. Careful handling and proper safety measures should be taken when working with this compound.

Future Directions

There are several future directions for research on 1-Amino-3,4-dimethylimidazolidin-2-one. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent. Additionally, the use of this compound in materials science and nanotechnology is an area of growing interest, with potential applications in sensors, catalysis, and drug delivery systems.

Properties

170500-50-2

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

1-amino-3,4-dimethylimidazolidin-2-one

InChI

InChI=1S/C5H11N3O/c1-4-3-8(6)5(9)7(4)2/h4H,3,6H2,1-2H3

InChI Key

FRFGSXBQYIOXQT-UHFFFAOYSA-N

SMILES

CC1CN(C(=O)N1C)N

Canonical SMILES

CC1CN(C(=O)N1C)N

synonyms

2-Imidazolidinone,1-amino-3,4-dimethyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.6 g of Rh/C are added to a solution of 1-amino-3,4-dimethyl-2-oxo-1,3-dihydroimidazole hydrochloride in 150 ml of methanol and the reaction mixture is hydrogenated with hydrogen under normal pressure. After 4 hours, 1.13 litres of hydrogen have been taken up and the reaction ceases. The reaction mixture is then filtered over Celite and concentrated by evaporation. The residue is stirred with tetrahydrofuran. The crystals are filtered off with suction and dried in vacuo at 60°. 7 g of the title compound in the form of the hydrochloride having a melting point of 162-164° are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.13 L
Type
reactant
Reaction Step Two
Name
1-amino-3,4-dimethyl-2-oxo-1,3-dihydroimidazole hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.6 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.